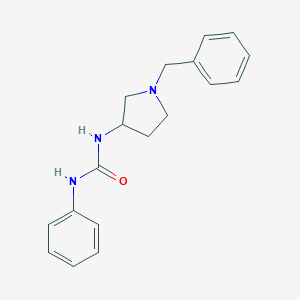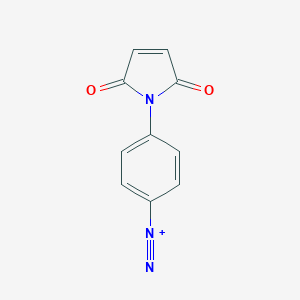
N-(4-Diazophenyl)maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Diazophenyl)maleimide (DPM) is a chemical compound that has been widely used in scientific research for the past few decades. It is a potent inhibitor of protein kinase C (PKC) and has been used to study the role of PKC in various biological processes.
Mécanisme D'action
N-(4-Diazophenyl)maleimide is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in signal transduction pathways. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-Diazophenyl)maleimide inhibits PKC by binding to the catalytic domain of the enzyme, thereby preventing its activation.
Effets Biochimiques Et Physiologiques
N-(4-Diazophenyl)maleimide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin, from nerve terminals. N-(4-Diazophenyl)maleimide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, N-(4-Diazophenyl)maleimide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-Diazophenyl)maleimide in lab experiments is its potency and specificity as a PKC inhibitor. N-(4-Diazophenyl)maleimide has been shown to be effective at inhibiting PKC at low concentrations, which makes it a useful tool for studying the role of PKC in various biological processes. However, one of the limitations of using N-(4-Diazophenyl)maleimide is its potential toxicity. N-(4-Diazophenyl)maleimide has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-Diazophenyl)maleimide. One area of research is the development of more potent and selective PKC inhibitors that can be used in a wider range of experiments. Another area of research is the investigation of the role of PKC in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, the use of N-(4-Diazophenyl)maleimide in combination with other drugs or therapies may also be an area of future research to improve the efficacy of these treatments.
Méthodes De Synthèse
The synthesis of N-(4-Diazophenyl)maleimide involves the reaction of 4-nitroaniline with maleic anhydride in the presence of nitric acid and sulfuric acid. The resulting product is then reduced with tin and hydrochloric acid to form N-(4-Diazophenyl)maleimide. The purity of N-(4-Diazophenyl)maleimide can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(4-Diazophenyl)maleimide has been used extensively in scientific research to study the role of PKC in various biological processes. It has been used to study the regulation of ion channels, neurotransmitter release, cell proliferation, and apoptosis. N-(4-Diazophenyl)maleimide has also been used to investigate the role of PKC in cancer cell growth and metastasis.
Propriétés
Numéro CAS |
104332-69-6 |
|---|---|
Nom du produit |
N-(4-Diazophenyl)maleimide |
Formule moléculaire |
C10H6N3O2+ |
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrol-1-yl)benzenediazonium |
InChI |
InChI=1S/C10H6N3O2/c11-12-7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H/q+1 |
Clé InChI |
ZLANMTTYEJHZIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+]#N)N2C(=O)C=CC2=O |
SMILES canonique |
C1=CC(=CC=C1[N+]#N)N2C(=O)C=CC2=O |
Autres numéros CAS |
104332-69-6 |
Synonymes |
N-(4-diazophenyl)maleimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



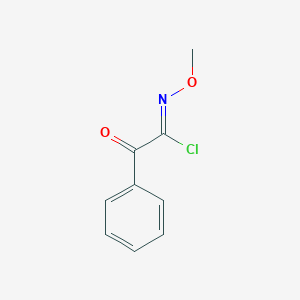
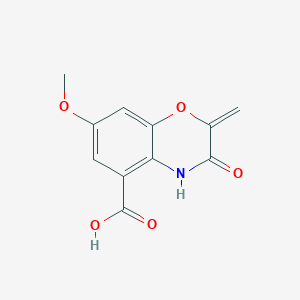
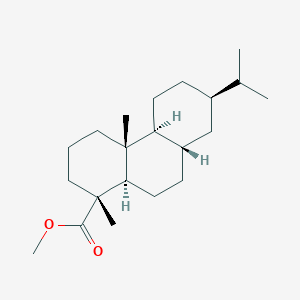
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
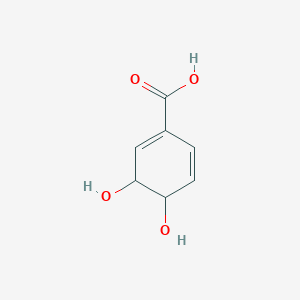
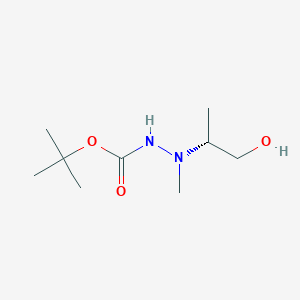
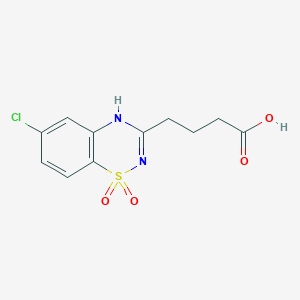
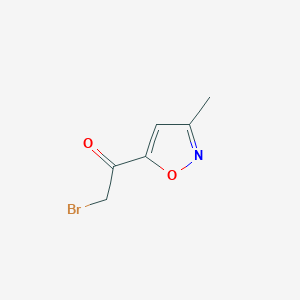
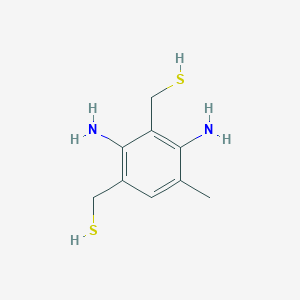
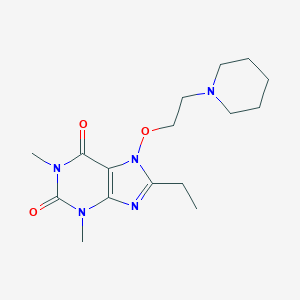
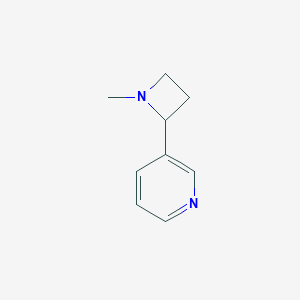
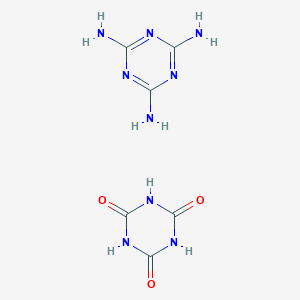
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
